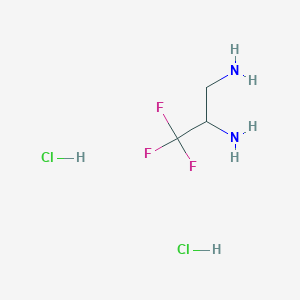
3,3,3-Trifluoropropane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C3H9Cl2F3N2 . It is also known by other names such as (S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride consists of a trifluoropropane core with two amine groups attached to it . The compound also includes two chloride ions, which are likely associated with the amine groups to form the dihydrochloride salt .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Applications
Polyimides Synthesis : A novel fluorinated aromatic diamine monomer was synthesized for creating new fluorine-containing polyimides. These polymers exhibited good solubility in various organic solvents, excellent thermal stability, and outstanding mechanical properties (Yin et al., 2005).
Optical and Dielectric Properties : Research on fluorinated polyimides derived from aromatic diamines, including 3,3,3-trifluoropropane derivatives, showed that these materials possess low dielectric constants, low moisture absorptions, and high optical transparency, making them suitable for applications in electronics and optics (Tao et al., 2009).
Synthesis of Fluorinated Compounds
- Fluorinated Tertiary Diamines Synthesis : A study on the synthesis of fluorinated tertiary diamines from 1-[bis(trifluoromethyl)amtno]tetrafluoro-2-azapropene revealed a method for producing various fluorinated compounds, highlighting the versatility of trifluoropropane derivatives in chemical synthesis (Patel et al., 1990).
Applications in Catalysis
- Catalytic Applications : Research on scandium trifluoromethanesulfonate demonstrated its use as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, indicating the potential catalytic applications of related trifluoromethyl compounds (Ishihara et al., 1996).
Luminescence and Sensing Applications
- Luminescent Complexes : A study on luminescent silver(I) complexes with various anions, including trifluoroacetate, showed the impact of trifluoromethyl groups on luminescence properties, which could be relevant for sensing and optical applications (Seward et al., 2003).
Propiedades
IUPAC Name |
3,3,3-trifluoropropane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDCEVCHKDDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropane-1,2-diamine dihydrochloride | |
CAS RN |
1394042-54-6 |
Source


|
| Record name | 3,3,3-trifluoropropane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


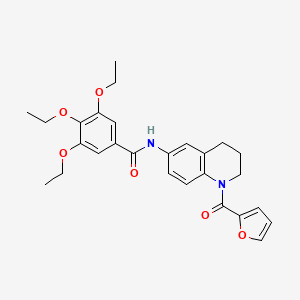
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

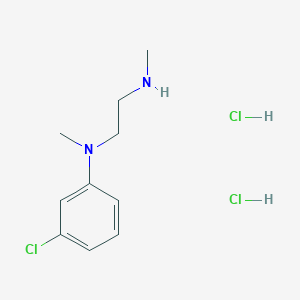
![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)
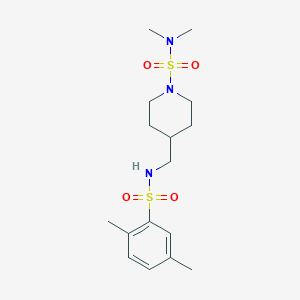
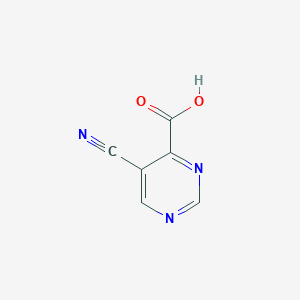
![methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate](/img/structure/B2646584.png)
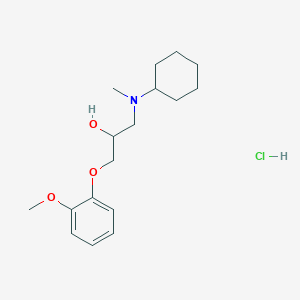
![1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2646588.png)

![N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2646592.png)
